LY311727

概要

科学的研究の応用

LY311727は、幅広い科学研究の応用範囲を持っています。

化学: sPLA2の阻害とそのさまざまな生化学的経路への影響を調べるためのツール化合物として使用されます。

生物学: この化合物は、細胞プロセスにおけるsPLA2の役割と疾患におけるその関与を調べるために使用されます。

医学: This compoundは、sPLA2が重要な役割を果たす炎症性疾患、癌、その他の疾患の治療に、潜在的な治療用途があります。.

作用機序

LY311727は、分泌型ホスホリパーゼA2(sPLA2)の活性を阻害することにより効果を発揮します。この酵素は、ホスホリピドの加水分解に関与しており、アラキドン酸とリゾホスホリピドを放出します。これらは、プロスタグランジンやロイコトリエンなどの炎症性メディエーターの前駆体です。 sPLA2を阻害することにより、this compoundはこれらの炎症性メディエーターの産生を減らし、それによって抗炎症効果を発揮します。 .

類似の化合物との比較

This compoundは、sPLA2阻害剤としての高い選択性と効力により、ユニークな存在です。類似の化合物には以下が含まれます。

AEBSF: セリンプロテアーゼの特異的な阻害剤で、sPLA2に対してもいくらか阻害効果を示します。.

バレスプラジブ: 別の強力なsPLA2阻害剤で、炎症性疾患の治療における可能性が研究されています。.

これらの化合物と比較して、this compoundは選択性と効力の点で明確な利点を提供するため、研究と治療の両方の用途において貴重なツールとなっています。

生化学分析

Biochemical Properties

LY-311727 plays a significant role in biochemical reactions by inhibiting Group IIA sPLA2. This enzyme is involved in the hydrolysis of fatty acids from the sn-2 position of membrane phospholipids, leading to the production of arachidonic acid and lysophospholipids . LY-311727 interacts with the active site of Group IIA sPLA2 in a non-covalent manner, showing greater than 1,500-fold selectivity over pancreatic sPLA2 (Group IB sPLA2) . This selectivity allows LY-311727 to specifically inhibit the pro-inflammatory actions of Group IIA sPLA2 without affecting other isoforms.

Cellular Effects

LY-311727 has been shown to influence various cellular processes, particularly in the context of inflammation. It suppresses the contractile responses induced by human non-pancreatic secretory phospholipase A2 (hnps-PLA2) in a concentration-dependent manner . At a concentration of 1 μM, LY-311727 nearly abolishes the hnps-PLA2 responses, highlighting its potency . Additionally, LY-311727 reduces the permeability of lung endothelial cells exposed to methicillin-resistant Staphylococcus aureus (MRSA), thereby attenuating acute lung injury .

Molecular Mechanism

The molecular mechanism of LY-311727 involves its binding to the active site of Group IIA sPLA2, inhibiting the enzyme’s activity. This inhibition prevents the hydrolysis of membrane phospholipids, thereby reducing the production of pro-inflammatory mediators such as arachidonic acid . By blocking the activity of Group IIA sPLA2, LY-311727 modulates inflammatory signaling pathways and reduces the overall inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of LY-311727 have been observed to change over time. The compound is stable when stored at -20°C and retains its activity for several years . In vitro studies have shown that LY-311727 maintains its inhibitory effects on sPLA2 over extended periods, with no significant degradation . Long-term studies in vivo have demonstrated that LY-311727 can effectively suppress sPLA2 activity and reduce inflammation over prolonged durations .

Dosage Effects in Animal Models

The effects of LY-311727 vary with different dosages in animal models. In mice, intravenous administration of LY-311727 at doses ranging from 3 mg/kg to 30 mg/kg significantly suppresses circulating sPLA2 activity in a dose-dependent manner . Higher doses of LY-311727 have been associated with more pronounced anti-inflammatory effects, but also with potential toxicities at very high concentrations . It is crucial to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

LY-311727 is involved in the metabolic pathways related to phospholipid metabolism. By inhibiting Group IIA sPLA2, LY-311727 reduces the release of arachidonic acid, a precursor for various eicosanoids involved in inflammation . This inhibition affects the overall metabolic flux of phospholipids and modulates the levels of downstream metabolites . The compound’s interaction with sPLA2 also influences the synthesis of other lipid mediators, further impacting metabolic pathways .

Transport and Distribution

Within cells and tissues, LY-311727 is transported and distributed primarily through passive diffusion due to its lipophilic nature . The compound’s distribution is influenced by its interaction with binding proteins and transporters that facilitate its movement across cellular membranes . LY-311727 tends to accumulate in tissues with high sPLA2 activity, such as inflamed tissues, where it exerts its inhibitory effects .

Subcellular Localization

LY-311727’s subcellular localization is primarily within the cytoplasm, where it interacts with Group IIA sPLA2 . The compound’s activity is directed towards the enzyme’s active site, preventing its interaction with membrane phospholipids . This localization is crucial for LY-311727’s inhibitory function, as it ensures that the compound effectively targets and modulates sPLA2 activity within the cell .

準備方法

LY311727の合成には、ネニツェスクに基づくアプローチが用いられます。主要なステップには、イサチンからの3-ヒドロキシオキシンロールの調製と、それに続くエチルマグネシウムブロミド処理によるインドリンの生成が含まれます。 この方法は効率的であり、目的の化合物を中程度から良好な収率で得ることができます。 .

化学反応の分析

LY311727は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて対応する酸化物を生成することができます。

還元: 還元反応は、化合物に存在する官能基を修飾するために実行することができます。

置換: This compoundは、特にインドール環で、置換反応を起こしてさまざまな置換基を導入することができます。.

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用のさまざまな求核剤が含まれます。形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。

類似化合物との比較

LY311727 is unique due to its high selectivity and potency as an sPLA2 inhibitor. Similar compounds include:

AEBSF: A specific inhibitor of serine proteases, which also shows some inhibitory effects on sPLA2.

Varespladib: Another potent sPLA2 inhibitor, which has been studied for its potential in treating inflammatory diseases.

Compared to these compounds, this compound offers a distinct advantage in terms of selectivity and potency, making it a valuable tool in both research and therapeutic applications.

特性

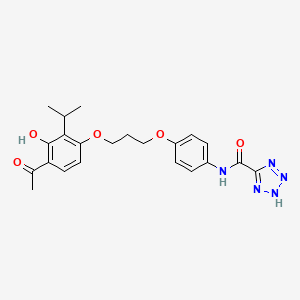

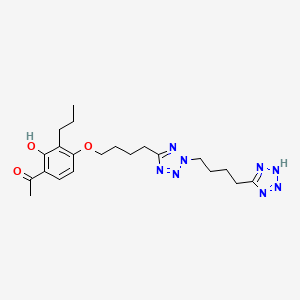

IUPAC Name |

3-[3-(2-amino-2-oxoethyl)-1-benzyl-2-ethylindol-5-yl]oxypropylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N2O5P/c1-2-20-19(14-22(23)25)18-13-17(29-11-6-12-30(26,27)28)9-10-21(18)24(20)15-16-7-4-3-5-8-16/h3-5,7-10,13H,2,6,11-12,14-15H2,1H3,(H2,23,25)(H2,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWQYOUZRHDKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OCCCP(=O)(O)O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167706 | |

| Record name | LY311727 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164083-84-5 | |

| Record name | LY311727 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164083845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY311727 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does LY311727 interact with its target, sPLA2?

A1: this compound acts as an active site-directed inhibitor of sPLA2. [] Its structure was specifically designed to bind tightly to the active site of human non-pancreatic sPLA2, effectively blocking the enzyme's ability to hydrolyze phospholipids and release arachidonic acid. [, ]

Q2: What are the downstream effects of sPLA2 inhibition by this compound?

A2: By inhibiting sPLA2, this compound prevents the release of arachidonic acid, the precursor to various pro-inflammatory mediators like prostaglandins, leukotrienes, and platelet-activating factor (PAF). [, , ] This inhibition of the inflammatory cascade results in reduced inflammation and potentially mitigates the progression of inflammatory diseases. [, , ]

Q3: How does this compound compare to other sPLA2 inhibitors?

A4: this compound was notable for its high potency and selectivity for human sPLA2-IIA compared to earlier inhibitors derived from snake venom or other sources. [, ] Its development marked a significant advancement in the field, paving the way for more selective and potent sPLA2 inhibitors.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C22H27N2O6P, and its molecular weight is 446.44 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A6: While detailed spectroscopic data might not be readily available in these research papers, this compound's structure has been extensively studied through X-ray crystallography, revealing its binding interactions within the active site of sPLA2. []

Q6: What are the catalytic properties of this compound?

A8: this compound is not a catalyst; it acts as an inhibitor, specifically targeting the catalytic activity of sPLA2. [] It binds to the enzyme's active site, preventing its catalytic function in hydrolyzing phospholipids. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methoxycarbonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B1675585.png)

![[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-dipropylcarbamate](/img/structure/B1675592.png)

![6-acetyl-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B1675593.png)

![(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid](/img/structure/B1675595.png)

![(2S)-2-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methylsulfonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B1675597.png)

![2-[2-(5-Chloro-1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy)phenyl]-4(3H)-quinazolinone](/img/structure/B1675601.png)

![3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1675602.png)

![6-(4-Methylsulfonyl-phenyl)-5-[4-(2-piperidin-1-ylethoxy)phenoxy]naphthalen-2-OL](/img/structure/B1675605.png)